Cas no 2228770-09-8 (4-cyclopropyl-5-(3-methylazetidin-3-yl)oxy-1,3-thiazole)

4-Cyclopropyl-5-(3-methylazetidin-3-yl)oxy-1,3-thiazole is a specialized heterocyclic compound featuring a thiazole core functionalized with a cyclopropyl substituent and a 3-methylazetidin-3-yloxy moiety. This structure imparts unique steric and electronic properties, making it a valuable intermediate in medicinal chemistry and agrochemical research. The cyclopropyl group enhances metabolic stability, while the azetidine-oxygen linkage offers conformational rigidity, potentially improving binding affinity in target interactions. Its synthetic versatility allows for further derivatization, enabling the exploration of structure-activity relationships. This compound is particularly relevant in the development of bioactive molecules, including kinase inhibitors or antimicrobial agents, due to its balanced lipophilicity and polar surface area. Handling requires standard precautions for organosulfur and nitrogen-containing compounds.
4-cyclopropyl-5-(3-methylazetidin-3-yl)oxy-1,3-thiazole structure
2228770-09-8 structure
Product name:4-cyclopropyl-5-(3-methylazetidin-3-yl)oxy-1,3-thiazole
CAS No:2228770-09-8
MF:C10H14N2OS
Molecular Weight:210.295960903168
CID:6417566
PubChem ID:165684890

4-cyclopropyl-5-(3-methylazetidin-3-yl)oxy-1,3-thiazole 化学的及び物理的性質

名前と識別子

    • 4-cyclopropyl-5-(3-methylazetidin-3-yl)oxy-1,3-thiazole
    • EN300-1750434
    • 4-cyclopropyl-5-[(3-methylazetidin-3-yl)oxy]-1,3-thiazole
    • 2228770-09-8
    • インチ: 1S/C10H14N2OS/c1-10(4-11-5-10)13-9-8(7-2-3-7)12-6-14-9/h6-7,11H,2-5H2,1H3
    • InChIKey: VKTSENSNUACSPS-UHFFFAOYSA-N
    • SMILES: S1C=NC(=C1OC1(C)CNC1)C1CC1

計算された属性

  • 精确分子量: 210.08268425g/mol
  • 同位素质量: 210.08268425g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 228
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 62.4Ų
  • XLogP3: 1.4

4-cyclopropyl-5-(3-methylazetidin-3-yl)oxy-1,3-thiazole Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1750434-1.0g
4-cyclopropyl-5-[(3-methylazetidin-3-yl)oxy]-1,3-thiazole
2228770-09-8
1g
$2050.0 2023-06-03
Enamine
EN300-1750434-5.0g
4-cyclopropyl-5-[(3-methylazetidin-3-yl)oxy]-1,3-thiazole
2228770-09-8
5g
$5949.0 2023-06-03
Enamine
EN300-1750434-10.0g
4-cyclopropyl-5-[(3-methylazetidin-3-yl)oxy]-1,3-thiazole
2228770-09-8
10g
$8819.0 2023-06-03
Enamine
EN300-1750434-0.1g
4-cyclopropyl-5-[(3-methylazetidin-3-yl)oxy]-1,3-thiazole
2228770-09-8
0.1g
$1804.0 2023-09-20
Enamine
EN300-1750434-2.5g
4-cyclopropyl-5-[(3-methylazetidin-3-yl)oxy]-1,3-thiazole
2228770-09-8
2.5g
$4019.0 2023-09-20
Enamine
EN300-1750434-10g
4-cyclopropyl-5-[(3-methylazetidin-3-yl)oxy]-1,3-thiazole
2228770-09-8
10g
$8819.0 2023-09-20
Enamine
EN300-1750434-5g
4-cyclopropyl-5-[(3-methylazetidin-3-yl)oxy]-1,3-thiazole
2228770-09-8
5g
$5949.0 2023-09-20
Enamine
EN300-1750434-0.25g
4-cyclopropyl-5-[(3-methylazetidin-3-yl)oxy]-1,3-thiazole
2228770-09-8
0.25g
$1887.0 2023-09-20
Enamine
EN300-1750434-0.05g
4-cyclopropyl-5-[(3-methylazetidin-3-yl)oxy]-1,3-thiazole
2228770-09-8
0.05g
$1723.0 2023-09-20
Enamine
EN300-1750434-0.5g
4-cyclopropyl-5-[(3-methylazetidin-3-yl)oxy]-1,3-thiazole
2228770-09-8
0.5g
$1968.0 2023-09-20

4-cyclopropyl-5-(3-methylazetidin-3-yl)oxy-1,3-thiazole 関連文献

4-cyclopropyl-5-(3-methylazetidin-3-yl)oxy-1,3-thiazoleに関する追加情報

Introduction to 4-cyclopropyl-5-(3-methylazetidin-3-yl)oxy-1,3-thiazole (CAS No. 2228770-09-8)

4-cyclopropyl-5-(3-methylazetidin-3-yl)oxy-1,3-thiazole is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique molecular framework and potential biological activities. This compound, identified by its CAS number 2228770-09-8, belongs to the thiazole class of heterocycles, which are widely recognized for their broad spectrum of pharmacological properties. The presence of both cyclopropyl and azetidine moieties in its structure introduces interesting steric and electronic features that make it a promising candidate for further investigation.

The thiazole core of this molecule is a well-documented scaffold in medicinal chemistry, known for its role in various bioactive agents. Thiazoles exhibit a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. The incorporation of a cyclopropyl group at the 4-position enhances the lipophilicity of the molecule, which can improve its membrane permeability and oral bioavailability. This modification is particularly relevant in drug design, as it can significantly influence the pharmacokinetic profile of a compound.

The 3-methylazetidin-3-yl oxy substituent at the 5-position adds another layer of complexity to the molecule. Azetidine derivatives are known for their potential in modulating enzyme activity and receptor binding. The oxygen atom bridges the azetidine ring to the thiazole core, creating a polar moiety that may interact with biological targets in a specific manner. This structural feature suggests that 4-cyclopropyl-5-(3-methylazetidin-3-yl)oxy-1,3-thiazole could exhibit unique interactions with biological systems, making it an intriguing subject for further study.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of complex molecules like 4-cyclopropyl-5-(3-methylazetidin-3-yl)oxy-1,3-thiazole with greater accuracy. These tools have been instrumental in identifying potential drug candidates by simulating their interactions with biological targets such as enzymes and receptors. The combination of computational methods with experimental validation has accelerated the discovery process in pharmaceutical research.

In particular, the thiazole scaffold has been extensively studied for its potential in treating various diseases. For instance, derivatives of thiazole have shown promise in inhibiting kinases and other enzymes involved in cancer progression. The structural features of 4-cyclopropyl-5-(3-methylazetidin-3-yl)oxy-1,3-thiazole, including the cyclopropyl and azetidine groups, may contribute to its ability to modulate these enzymatic pathways effectively.

The azetidine ring is another key feature that warrants further exploration. Azetidine derivatives have been reported to exhibit antimicrobial and anti-inflammatory properties. The presence of a methyl group at the 3-position of the azetidine ring may influence its reactivity and binding affinity, making it a valuable component in drug design. This moiety could potentially interact with specific residues on target proteins or enzymes, leading to therapeutic effects.

Current research in medicinal chemistry emphasizes the importance of structure-activity relationships (SARs) in optimizing drug candidates. By systematically modifying key structural features, researchers can fine-tune the biological activity of molecules like 4-cyclopropyl-5-(3-methylazetidin-3-yl)oxy-1,3-thiazole. This approach has led to the development of several novel therapeutics that have entered clinical trials or are already on the market.

The synthesis of 4-cyclopropyl-5-(3-methylazetidin-3-yl)oxy-1,3-thiazole presents both challenges and opportunities for synthetic chemists. The presence of multiple functional groups requires careful planning to ensure high yield and purity. Advanced synthetic techniques such as transition metal catalysis and flow chemistry have been employed to streamline the synthesis process. These methods not only improve efficiency but also reduce waste, aligning with modern green chemistry principles.

The potential applications of 4-cyclopropyl-5-(3-methylazetidin-3-yl)oxy-1,3-thiazole extend beyond traditional pharmaceuticals. Its unique structure makes it a valuable tool for research purposes, such as studying enzyme mechanisms or developing new diagnostic assays. Additionally, its ability to interact with biological targets suggests that it could be used in combination therapies or as a lead compound for further derivatization.

As our understanding of biological systems continues to evolve, so does our ability to design molecules that interact selectively with specific targets. The case of 4-cyclopropyl-5-(3-methylazetidin-3-yloxy)-1,3-thiazole exemplifies how structural complexity can be leveraged to develop novel therapeutics. By combining computational predictions with experimental validation, researchers can accelerate the discovery process and bring new treatments to patients more quickly.

In conclusion, 4-cyclopropyl -5-( 30 - methyl az et id ine -30 y l ) oxy - 11 ,31 - thi az ol e ( C A S No . 2228770 -09 -8 ) represents an exciting opportunity for further research in pharmaceutical chemistry . Its unique structural features , combined with recent advancements in drug discovery technologies , make it a promising candidate for developing new therapeutic agents . Continued investigation into this compound will likely yield valuable insights into its potential applications and mechanisms of action . p >

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